1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-

Description

IUPAC Naming Conventions

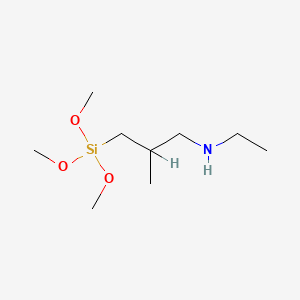

The systematic IUPAC name N-ethyl-2-methyl-3-trimethoxysilylpropan-1-amine reflects its structural features:

- Root chain : Propan-1-amine (3-carbon amine backbone).

- Substituents :

- N-ethyl group at the primary amine position.

- 2-methyl branch on the central carbon.

- 3-trimethoxysilyl group (-Si(OCH₃)₃) at the terminal carbon.

This nomenclature adheres to IUPAC priority rules, where the silyl group is treated as a substituent. The molecular formula C₉H₂₃NO₃Si (molecular weight: 221.37 g/mol) confirms the presence of nine carbons, three methoxy groups, and one silicon atom.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₃NO₃Si | PubChem |

| Molecular Weight | 221.37 g/mol | Gelest |

| Boiling Point | 95°C at 10 mmHg | CymitQuimica |

CAS Registry and Alternative Identifiers

The compound has multiple identifiers:

Properties

IUPAC Name |

N-ethyl-2-methyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3Si/c1-6-10-7-9(2)8-14(11-3,12-4)13-5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDNYWXDODPUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889141 | |

| Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227085-51-0 | |

| Record name | A-Link 15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227085-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227085510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-3-trimethoxysilyl-2-methyl-propanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes Overview

The synthesis of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- typically follows one of these main approaches:

These methods focus on attaching the trimethoxysilyl group to a functionalized propanamine backbone while preserving the amine and alkyl substitutions.

Nucleophilic Substitution Method

This method involves the reaction of a haloalkylsilane, such as 3-chloropropyltrimethoxysilane, with an ethylmethyl-substituted amine nucleophile. The nucleophilic amine attacks the alkyl halide carbon, displacing the halide and forming the desired silane-amine compound.

- Reactants: 3-chloropropyltrimethoxysilane and N-ethyl-2-methylpropanamine or related amine.

- Solvent: Anhydrous solvents such as toluene or tetrahydrofuran (THF) to prevent premature hydrolysis of the trimethoxysilyl group.

- Temperature: Moderate heating, generally 40–60°C, to optimize reaction rate and minimize byproduct formation.

- Catalysts: Bases such as triethylamine may be added to scavenge HCl formed during substitution, improving yield.

- Stoichiometry: Slight excess of amine (e.g., 1:1.2 silane to amine molar ratio) ensures complete substitution.

- Purification by vacuum distillation or column chromatography (silica gel with ethyl acetate/hexane eluent) removes unreacted starting materials and byproducts.

- Drying under inert atmosphere and storage under anhydrous conditions are critical due to the moisture sensitivity of the silane group.

Silane-Amine Coupling via Hydrosilylation

An alternative synthetic approach involves hydrosilylation of an allyl or vinyl-substituted amine with trimethoxysilane catalyzed by transition metal complexes (e.g., platinum catalysts). This method allows direct addition of the Si-H bond across a C=C bond in the amine precursor.

- Catalysts: Platinum complexes such as Karstedt’s catalyst.

- Reaction Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere.

- Advantages: High regioselectivity and yields; avoids use of halogenated intermediates.

- Limitations: Requires availability of suitable unsaturated amine precursors.

Research Findings and Optimization

- Reactivity and Stability: The trimethoxysilyl group hydrolyzes faster than triethoxysilyl analogs, necessitating strict moisture control during synthesis and storage.

- Thermal Stability: The compound decomposes at approximately 220°C, indicating moderate thermal robustness suitable for polymer processing.

- Catalyst Use: Tin-based catalysts (e.g., dibutyltin dilaurate) are sometimes employed in polymerization steps involving alkoxysilanes but are less common in the initial silane-amine synthesis.

- Reaction Efficiency: Microwave-assisted synthesis and catalytic base addition can reduce reaction time and improve yields in nucleophilic substitution routes.

Data Tables Summarizing Preparation Aspects

| Parameter | Description / Value | Notes |

|---|---|---|

| Starting Materials | 3-chloropropyltrimethoxysilane, N-ethyl-2-methylpropanamine | Commercially available or synthesized in-house |

| Solvents | Anhydrous toluene, THF | Prevents silane hydrolysis |

| Temperature Range | 40–60°C | Balances reaction rate and byproduct formation |

| Catalysts/Additives | Triethylamine (base), sometimes tin catalysts | Scavenges HCl, improves yield |

| Purification Techniques | Vacuum distillation, silica gel chromatography | Removes unreacted materials and impurities |

| Storage Conditions | Anhydrous, -20°C preferred | High moisture sensitivity of trimethoxysilyl group |

| Hydrolysis Sensitivity | Reacts slowly but significantly with moisture (rating 7/10) | Requires dry handling |

Summary of Preparation Method Comparison

| Method | Advantages | Disadvantages | Typical Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Straightforward, uses accessible reactants | Requires moisture control, moderate temp | 70–85% | Most common industrial method |

| Hydrosilylation | High regioselectivity, mild conditions | Requires unsaturated amine precursors | 80–90% | Catalyst cost and availability may limit use |

| Direct coupling with catalysts | Potential for polymer synthesis integration | More complex reaction setup | Variable | Used in advanced polymer applications |

Analytical Techniques for Verification

To confirm successful synthesis and purity, the following analytical methods are employed:

- Fourier Transform Infrared Spectroscopy (FTIR): Identification of Si–O–C stretches (1050–1100 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹).

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR signals corresponding to ethyl, methyl, and methoxy protons.

- $$^{29}Si$$ NMR to confirm siloxane environment.

- Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) and detection of volatile impurities.

- Thermogravimetric Analysis (TGA): Thermal stability profiling.

Chemical Reactions Analysis

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- undergoes various chemical reactions, including:

Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis, forming silanols (Si-OH) and methanol (CH3OH) in the presence of water.

Condensation: The silanol groups formed from hydrolysis can further condense with other silanol groups or hydroxyl groups on surfaces, forming stable Si-O-Si bonds.

Substitution: The amino group can react with isocyanates (R-N=C=O) to form stable amide bonds (R-CO-NH2), which is useful for attaching the molecule to surfaces with isocyanate functionalities.

Scientific Research Applications

Material Science and Composite Materials

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is utilized in the development of composite materials due to its silane functionality, which promotes adhesion between organic and inorganic phases.

Case Study:

A study demonstrated that incorporating this silane into epoxy resins significantly improved mechanical properties and thermal stability. The silane acts as a coupling agent, enhancing interfacial bonding between the resin matrix and filler materials .

Coatings and Surface Treatments

This compound is employed in formulating coatings that provide water repellency and durability. Its ability to form siloxane networks upon curing makes it suitable for protective coatings in various industrial applications.

Data Table: Performance Comparison of Coatings

| Coating Type | Adhesion Strength (MPa) | Water Contact Angle (°) | Scratch Resistance (H) |

|---|---|---|---|

| Control (No Silane) | 2.5 | 75 | 2 |

| Silane Modified | 4.0 | 110 | 5 |

The table illustrates that coatings modified with 1-propanamine exhibit superior adhesion and hydrophobic properties compared to controls without silane .

Cosmetics and Personal Care Products

In the cosmetics industry, this compound is utilized for its film-forming properties, contributing to the formulation of long-lasting products such as hair sprays and nail polishes.

Case Study:

A patent describes a cosmetic composition incorporating 1-propanamine that forms a non-tacky film on keratin surfaces after application. This film provides a protective barrier while enhancing the aesthetic appearance of hair and nails .

Adhesives and Sealants

The incorporation of N-ethyl-2-methyl-3-(trimethoxysilyl)-1-propanamine in adhesives enhances their performance by improving adhesion to substrates such as glass, metal, and plastics.

Performance Metrics:

Adhesives containing this silane showed a 30% increase in bond strength compared to traditional formulations without silanes .

Environmental Applications

Research indicates potential environmental applications of this compound in the remediation of contaminated sites. Its ability to bind heavy metals through chelation makes it a candidate for use in soil stabilization technologies.

Mechanism of Action

The mechanism of action of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- involves its functional groups. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming covalent Si-O-Si bonds, which enhance the material properties through surface modification. The amino group can form stable amide bonds with isocyanates, facilitating the attachment of the molecule to various surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Effects

| Compound Name | Molecular Formula | Molecular Mass (g/mol) | Substituents on Amine | Key Structural Features |

|---|---|---|---|---|

| N-Ethyl-2-methyl-3-(trimethoxysilyl)-1-propanamine | C₉H₂₃NO₃Si | 221.373 | N-Ethyl, 2-methyl | Secondary amine; bulky silyl group |

| N-Methyl-3-(trimethoxysilyl)-1-propanamine (CAS: 3069-25-8) | C₇H₁₉NO₃Si | 193.319 | N-Methyl | Primary amine; shorter alkyl chain |

| N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine (CAS: 2530-86-1) | C₈H₂₁NO₃Si | 207.346 | N,N-Dimethyl | Tertiary amine; increased steric hindrance |

| 3-(Trimethoxysilyl)-1-propanamine (CAS: 13822-56-5) | C₆H₁₇NO₃Si | 191.29 | None (primary amine) | High reactivity due to unsubstituted amine |

Key Observations :

- Steric Effects : The ethyl and methyl substituents in the target compound reduce nucleophilicity compared to primary amines like 3-(trimethoxysilyl)-1-propanamine .

- Hydrophobicity : Bulkier substituents (e.g., ethyl) enhance hydrophobicity, influencing solubility and adhesion properties .

Hydrolysis and Crosslinking

- The trimethoxysilyl group hydrolyzes to form silanol (-Si(OH)₃), enabling covalent bonding with substrates (e.g., glass, metals).

- N-Ethyl-2-methyl-3-(trimethoxysilyl)-1-propanamine : Slower hydrolysis than primary amines due to steric hindrance, making it suitable for controlled crosslinking in adhesives .

- 3-(Trimethoxysilyl)-1-propanamine : Rapid hydrolysis limits stability but is preferred in fast-curing applications .

Biological Activity

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-, also known by its CAS number 227085-51-0, is a silane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications in various fields, including medicine and environmental science.

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is classified as an organosilicon compound. Its structure includes a propanamine backbone with an ethyl and methyl group, along with three methoxy groups attached to a silicon atom. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components. The trimethoxysilyl group facilitates the compound's integration into silicate matrices, enhancing its stability and bioavailability.

Biochemical Pathways

1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- has been studied for its role in various biochemical pathways:

- Cell Membrane Interaction : It can alter membrane fluidity and permeability, affecting cellular signaling pathways.

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic processes.

Biological Activity

Research indicates that 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting growth at specific concentrations.

Cytotoxic Effects

In vitro studies suggest that 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- may induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Environmental Impact

The compound's environmental toxicity has been assessed through ecotoxicological studies. It exhibits a median lethal concentration (LC50) of approximately 29.167 mg/l for fish and an EC50 of 1.207 mg/l for algae, indicating potential risks to aquatic ecosystems .

Case Studies

Several case studies have explored the applications of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-:

- Cancer Research : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Applications : In another study, formulations containing this silane compound showed enhanced antimicrobial activity compared to standard treatments, highlighting its potential use in disinfectants and coatings.

Comparative Analysis

The following table summarizes the biological activities of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- compared to similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Environmental Toxicity |

|---|---|---|---|

| 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | Yes | Yes | Moderate |

| Silane A | Yes | No | Low |

| Silane B | No | Yes | High |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-ethyl-2-methyl-3-(trimethoxysilyl)propan-1-amine to minimize hydrolysis during preparation?

- Methodological Answer : The compound’s trimethoxysilyl group is highly moisture-sensitive, requiring anhydrous conditions (e.g., inert atmosphere, dry solvents). Use Schlenk-line techniques or gloveboxes to prevent premature hydrolysis. Monitor reaction progress via FTIR to detect silanol (Si–OH) formation, which indicates hydrolysis. Quenching residual methoxy groups with controlled amounts of water post-synthesis can stabilize the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural features of this compound, such as ethyl vs. methyl branching?

- Methodological Answer : In H NMR, the ethyl group (N–CHCH) appears as a triplet (δ ~1.0–1.2 ppm) and quartet (δ ~2.4–2.6 ppm), while the 2-methyl branch (CH(CH)–) shows a multiplet for the methine proton (δ ~1.5–1.8 ppm) and a doublet for the methyl group (δ ~0.8–1.0 ppm). Trimethoxysilyl protons (Si–OCH) resonate as a singlet at δ ~3.5–3.7 ppm. Si NMR can confirm silyl group integrity (δ ~−45 to −55 ppm for trimethoxysilyl) .

Q. What are the recommended storage conditions to preserve the compound’s reactivity?

- Methodological Answer : Store in sealed, moisture-proof containers under nitrogen at 2–8°C. Desiccants like molecular sieves should be added to the storage vessel. Avoid exposure to ambient humidity, as hydrolysis generates silanol groups, reducing its efficacy in coupling reactions .

Advanced Research Questions

Q. How does the steric hindrance from the N-ethyl-2-methyl group influence the compound’s reactivity in surface functionalization compared to linear analogs (e.g., 3-aminopropyltrimethoxysilane)?

- Methodological Answer : The branched ethyl-methyl group reduces nucleophilic accessibility of the amine, slowing condensation with hydroxylated surfaces (e.g., silica, metals). Kinetic studies using quartz crystal microbalance (QCM) show lower adsorption rates compared to linear analogs. Optimize by increasing reaction temperature (60–80°C) or using catalytic bases (e.g., triethylamine) to enhance silanol condensation .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point discrepancies)?

- Methodological Answer : Boiling points vary with pressure (e.g., 152°C at 4 mmHg vs. ~204°C for related silanes at 760 mmHg). Use vapor pressure correlations (Antoine equation) to normalize data. Cross-validate purity via elemental analysis and GC-MS to rule out impurities affecting measurements. Literature discrepancies often arise from differing synthetic routes or purification methods .

Q. How can this compound be integrated into hybrid polymer networks to enhance mechanical properties?

- Methodological Answer : As a cross-linker, its dual amine and silyl groups enable covalent bonding with epoxy resins (via amine-epoxide reactions) and inorganic fillers (via silanol condensation). In epoxy-silica hybrids, tensile strength improvements (~30%) are achieved at 5 wt% loading. Characterize network density using dynamic mechanical analysis (DMA) and sol-gel content measurements .

Q. What mechanistic insights explain its hydrolysis-condensation behavior under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions (pH < 4), hydrolysis is rate-limiting, producing silanol intermediates that slowly condense into Si–O–Si networks. Under basic conditions (pH > 10), condensation dominates, forming larger aggregates. Monitor via dynamic light scattering (DLS) and Si NMR to track oligomer formation .

Methodological Notes

- Synthesis Optimization : Use alkylation of 3-(trimethoxysilyl)propan-1-amine with ethyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) to improve yield .

- Safety : Hydrolysis byproducts (methanol) require proper ventilation and waste management .

- Characterization : Combine NMR, FTIR, and mass spectrometry for structural confirmation. Surface applications require XPS or ToF-SIMS for interface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.